N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide Bortezomib Impurity 2 (SR-Isomer, Bortezomib Impurity E) is an impurity in the synthesis of Bortezomib.
Brand Name: Vulcanchem
CAS No.: 289472-78-2
VCID: VC0193248
InChI: InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17+/m0/s1
SMILES: CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O
Molecular Formula: C19H24N4O3
Molecular Weight: 356.43

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

CAS No.: 289472-78-2

Cat. No.: VC0193248

Molecular Formula: C19H24N4O3

Molecular Weight: 356.43

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide - 289472-78-2

Specification

CAS No. 289472-78-2
Molecular Formula C19H24N4O3
Molecular Weight 356.43
IUPAC Name N-[(2S)-1-[[(1R)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17+/m0/s1
SMILES CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide possesses a complex molecular structure with precisely defined stereochemistry. The compound features two chiral centers with specific stereochemical configurations: an S-configuration at the central alpha-carbon of the phenylalanine moiety and an R-configuration at the carbon bearing the hydroxyl group in the methylbutyl segment. This structure represents a diastereomer of related compounds in the Bortezomib impurity family, with the stereochemistry playing a critical role in its physical and chemical properties.

Identification Parameters

Several identification parameters exist for this compound, providing unique identifiers for reference in scientific literature and pharmaceutical documentation:

ParameterValue
CAS Number289472-78-2
Molecular FormulaC₁₉H₂₄N₄O₃
Molecular Weight356.42 g/mol
FDA UNIIG2KA73LG6T
InChIKeyNEIDLJIPMZVISC-DOTOQJQBSA-N

This compound has been assigned the CAS registry number 289472-78-2, which serves as a unique identifier in chemical databases and literature. The FDA has assigned it the UNII (Unique Ingredient Identifier) G2KA73LG6T, further establishing its identity in regulatory contexts.

Nomenclature and Alternative Designations

Systematic Nomenclature

The IUPAC name N-[(2S)-1-[[(1R)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide accurately reflects the compound's chemical structure and stereochemistry. This systematic name provides explicit information about the relative positions of functional groups and the stereochemical configurations at the chiral centers, allowing for precise identification in scientific literature.

Common Synonyms

The compound is known by several synonyms in pharmaceutical research and industry:

  • (R)-Hydroxy Des(boric Acid) Bortezomib

  • Bortezomib USP Impurity I

  • Bortezomib (EP) Impurity E

  • SR-Isomer, Bortezomib Impurity E

  • Bortezomib Hydroxy(1R,2S)-Isomer

  • Bortezomib Impurity 2 (S,R-Isomer)

  • Bortezomib (1S,2R) Isomer Impurity

These various designations reflect both its chemical relationship to Bortezomib and its status as a known pharmaceutical impurity in different regulatory frameworks, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

Physical and Chemical Properties

Physical State and Appearance

The compound is characterized as a solid at room temperature with a white to off-white coloration. This physical appearance is consistent with many pharmaceutical intermediates and reference standards used in quality control procedures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide:

PropertyValueMethod
Boiling Point672.0±55.0 °CPredicted
Density1.199±0.06 g/cm³Predicted
pKa11.90±0.46Predicted
Storage Temperature2-8°CRecommended
FormSolidObserved
ColorWhite to Off-WhiteObserved
SMILESCC(C)CC@HOComputed
InChIInChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17+/m0/s1Computed

These properties highlight the compound's high boiling point, moderate density, and basic character (high pKa). The recommended storage temperature of 2-8°C suggests potential stability concerns at higher temperatures, which is important for handling and storage in laboratory and pharmaceutical settings.

Solubility Profile

The compound exhibits specific solubility characteristics that are relevant for analytical procedures and formulation considerations:

SolventSolubility
ChloroformSlightly soluble
DMSOSlightly soluble
MethanolSlightly soluble

This limited solubility profile in common organic solvents necessitates careful consideration when developing analytical methods or handling procedures for this compound.

Synthesis and Formation

Origin in Bortezomib Production

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is primarily formed as an impurity during the synthesis of Bortezomib. The compound represents a stereoisomer that lacks the boronic acid functional group characteristic of Bortezomib itself. This impurity arises from specific reaction conditions and synthetic pathways employed in the commercial production of Bortezomib.

Analytical Methods and Detection

Chromatographic Analysis

Supercritical fluid chromatography (SFC) has been reported as an effective method for separating and quantifying bortezomib impurities, including N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide. This technique offers advantages in terms of resolution, speed, and environmental impact compared to traditional liquid chromatography methods.

The following chromatographic conditions have been shown to be effective for analyzing bortezomib impurity mixtures:

  • Column: CHIRALPAK AD-3 (100 mm × 4.6 mm, 3 μm)

  • Mobile phase: Supercritical CO₂ with appropriate organic modifiers

  • Detection: Typically UV absorption

This analytical approach allows for precise quantification of the impurity in Bortezomib formulations, supporting quality control procedures in pharmaceutical manufacturing.

Reference Standards

Research Applications and Significance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator